2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxyl group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Aryl-2-carboxy-5-(pyridin-1-ium-1-yl)penta-2,4-dienoates: These compounds share a similar pyridine-based structure and exhibit comparable chemical properties.
Pyridine betaines: These compounds also contain a pyridine ring and are known for their biological activities.
Uniqueness
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H8FNO3 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-4-8(5-7-9)10-2-1-3-11(12(15)16)14(10)17/h1-7H,(H,15,16) |
InChI Key |
HSVCYMYXCVETLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.